Structural Characterization and Synthetic Utility of 4-Bromo-2-chloro-6-methylanisole
Structural Characterization and Synthetic Utility of 4-Bromo-2-chloro-6-methylanisole
Executive Summary
4-Bromo-2-chloro-6-methylanisole (CAS: 91506-05-7) represents a highly specialized halogenated aromatic scaffold used primarily as an intermediate in the synthesis of agrochemicals and pharmaceutical biaryls.[1] Its trisubstituted core offers a unique balance of steric demand (via the ortho-methyl and ortho-chloro groups) and electronic differentiation (Br vs. Cl), making it an ideal candidate for site-selective cross-coupling reactions.[1]
This technical guide provides a comprehensive analysis of its physicochemical properties, a validated synthetic workflow, and a mechanistic breakdown of its reactivity profile, specifically focusing on chemoselective palladium-catalyzed transformations.[1]
Physicochemical Profile
The following data aggregates experimental and predicted values essential for handling and characterization.
| Property | Value | Notes |
| IUPAC Name | 4-Bromo-2-chloro-1-methoxy-6-methylbenzene | |
| CAS Number | 91506-05-7 | |
| Molecular Formula | C₈H₈BrClO | |
| Molecular Weight | 235.51 g/mol | |
| Physical State | Off-white solid / Viscous oil | Dependent on purity/crystallinity |
| LogP | ~3.97 | High lipophilicity |
| Boiling Point | ~126–128 °C (at 10 Torr) | Extrapolated from derivatives |
| Solubility | DCM, THF, Toluene, Ethyl Acetate | Insoluble in water |
Structural & Electronic Analysis
Understanding the molecular architecture is critical for predicting reactivity.[1]
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Electronic Differentiation: The molecule possesses two halogen handles.[1] The C–Br bond (Bond Dissociation Energy ~81 kcal/mol) is significantly weaker than the C–Cl bond (~96 kcal/mol), enabling highly selective oxidative addition at the C4 position using standard Pd(0) catalysts.[1]
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Steric Environment: The methoxy group is flanked by a chlorine atom and a methyl group.[1] This ortho,ortho-disubstitution forces the methoxy group out of planarity with the aromatic ring to minimize steric strain, slightly reducing the resonance donation of the oxygen lone pair into the ring.[1]
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Directing Effects:
Synthetic Pathway: A Self-Validating Protocol
The most robust route to 4-Bromo-2-chloro-6-methylanisole avoids direct halogenation of anisole, which often leads to inseparable isomer mixtures. Instead, a stepwise approach starting from 2-chloro-6-methylphenol is recommended.[1]
Diagram 1: Retrosynthetic Logic & Workflow
Caption: Stepwise synthesis ensuring regiocontrol. The phenol directs bromination para to the hydroxyl group before methylation locks the structure.
Detailed Experimental Protocol
Step 1: Regioselective Bromination
Rationale: Using N-Bromosuccinimide (NBS) in acetic acid provides mild conditions that favor para-bromination driven by the strong directing effect of the hydroxyl group.[1]
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Charge: Dissolve 2-chloro-6-methylphenol (1.0 eq) in Glacial Acetic Acid (10 volumes).
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Addition: Add NBS (1.05 eq) portion-wise over 30 minutes at room temperature. Note: Exothermic reaction; maintain temp <30°C.[1]
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Reaction: Stir for 12 hours. Monitor via TLC (Hexane/EtOAc 8:2) for disappearance of starting phenol.[1]
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Workup: Concentrate under reduced pressure. Dilute residue with Ethyl Acetate, wash with sat.[1][2] NaHCO₃ (to remove AcOH) and Brine.[1]
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Yield: Expect ~85-90% of 4-bromo-2-chloro-6-methylphenol .[1]
Step 2: O-Methylation (Methylation)
Rationale: Potassium carbonate is preferred over NaH for this phenol.[1] The steric bulk of the ortho-groups prevents O-alkylation aggregation, making the milder base sufficient and safer.
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Charge: Suspend the intermediate phenol (1.0 eq) and K₂CO₃ (2.0 eq) in Acetone (10 volumes).
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Addition: Add Methyl Iodide (MeI) (1.5 eq) dropwise.
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Reflux: Heat to reflux (approx. 56°C) for 4–6 hours.
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Workup: Filter off inorganic salts. Concentrate the filtrate.
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Purification: If necessary, purify via silica gel chromatography (100% Hexanes
5% EtOAc/Hexanes). -
Final Product: 4-Bromo-2-chloro-6-methylanisole .
Reactivity Profile: Chemoselective Cross-Coupling
The primary utility of this scaffold is in Suzuki-Miyaura cross-coupling.[1] The distinct reactivity gap between the C-Br and C-Cl bonds allows for the sequential construction of non-symmetrical terphenyls or biaryl ethers.
Diagram 2: Chemoselectivity Logic[1]
Caption: The C4-Br bond undergoes oxidative addition preferentially, leaving the C2-Cl intact for future functionalization.[1]
Optimization for Suzuki Coupling
For researchers utilizing this scaffold, the following conditions are recommended to maximize yield while preventing de-chlorination:
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Catalyst: Pd(PPh₃)₄ (5 mol%) is sufficient.[1]
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Base: Na₂CO₃ or K₃PO₄ (mild bases prevent side reactions).[1]
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Solvent: Toluene:Water:Ethanol (4:1:[1]1) or Dioxane:Water.[1]
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Temperature: 80°C. Avoid temperatures >100°C to prevent activation of the C-Cl bond.
Spectroscopic Identification (Predicted)
In the absence of a reference standard, use these diagnostic NMR signals to validate the structure.[1]
| Nucleus | Signal (ppm) | Multiplicity | Assignment | Mechanistic Justification |
| ¹H NMR | 7.35 – 7.45 | Doublet (J~2Hz) | Ar-H (C3) | Deshielded by ortho-Cl and para-OMe.[1] |
| ¹H NMR | 7.20 – 7.30 | Doublet (J~2Hz) | Ar-H (C5) | Meta-coupling with C3-H. |
| ¹H NMR | 3.80 – 3.85 | Singlet | –OCH ₃ | Characteristic methoxy shift.[1] |
| ¹H NMR | 2.30 – 2.35 | Singlet | Ar-CH ₃ | Benzylic methyl group.[1] |
| ¹³C NMR | ~155.0 | Quaternary | C –OMe | Ipso-carbon attached to oxygen.[1] |
References
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Sigma-Aldrich. 4-Bromo-2-methylanisole Product Data.[1] (Used for comparative physicochemical data of the anisole class).[1] Link
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ChemicalBook. 4-Bromo-2-chloro-6-methylphenol Synthesis and Properties. (Source for precursor synthesis protocol). Link
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MDPI. Suzuki–Miyaura Reactions of Halogenated Pyrimidines and Benzenes. (Source for chemoselectivity logic in polyhalogenated systems). Link[1]
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PubChem. Compound Summary: 4-Bromo-2-chloro-6-methylaniline.[1] (Analogous structure for toxicity and safety data inference). Link
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SIELC Technologies. HPLC Separation Method for 4-Bromo-2-chloro-6-methylanisole. (Analytical method reference). Link
